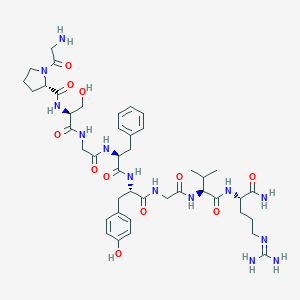
Locustatachykinin I
描述
Locustatachykinin I: Description and Analysis
Locustatachykinin I (Lom-TK I) is a myotropic peptide isolated from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion extracts of the locust, Locusta migratoria. It is one of the insect neuropeptides with homology to the vertebrate tachykinin family, exhibiting up to 45% sequence homology with fish and amphibian tachykinins, and less so with mammalian tachykinins. The peptide has been found to have intestinal myotropic activity similar to that of vertebrate tachykinins, suggesting a long evolutionary history of the tachykinin peptide family .
Synthesis Analysis
Locustatachykinin I has been synthesized and studied for its biological and chromatographic properties, which were found to be identical to those of the native material. The synthesis of such peptides allows for further investigation into their biological roles and the development of assays to measure their presence and concentration in various tissues .
Molecular Structure Analysis
The molecular structure of locustatachykinin I, with the sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2, shares a common C-terminal sequence with other myotropic neuropeptides, which is crucial for its biological activity. This sequence homology across species indicates a conserved function of these peptides in physiological processes .
Chemical Reactions Analysis
Locustatachykinin I is involved in various chemical reactions within the insect body, particularly in the central nervous system (CNS) and the gut. It has been shown to stimulate fluid secretion in the Malpighian tubules, a process essential for insect diuresis. Additionally, locustatachykinin I acts synergistically with other peptides, such as Locusta diuretic hormone (Lom-DH), to enhance this fluid secretion .
Physical and Chemical Properties Analysis
The physical and chemical properties of locustatachykinin I, such as its stability, solubility, and reactivity, are essential for its biological function. The peptide's myotropic activity on the locust oviduct muscle and its diuretic action on the Malpighian tubules are indicative of its role in the regulation of physiological processes. The distribution of locustatachykinin I in the CNS and its quantification suggest that it acts as a neurotransmitter or neuromodulator, with different isoforms having varying efficacies .
Relevant Case Studies
Case Study on the Central Complex of the Locust Brain
Immunocytochemical studies have demonstrated the presence of locustatachykinin I/II-related peptides in the central complex of the locust brain, a region involved in motor control and spatial orientation. The peptides were found in neurons that also contained other neurotransmitters, such as octopamine and gamma-aminobutyric acid (GABA), suggesting a role as neuromediators and cotransmitters within this brain area .
Case Study on the Diuretic Action of Locustatachykinin I
Research on the Malpighian tubules of locusts has shown that locustatachykinin I induces a potent and long-lasting stimulation of fluid secretion. The peptide's co-localization with Lom-DH in endocrine cells of the midgut ampullae indicates a synergistic action on fluid secretion, which is essential for the insect's homeostasis .
Case Study on the Distribution and Myotropic Activity in the Locust Midgut
The distribution of locustatachykinin-like peptides in the locust midgut has been associated with endocrine-like cells, with a higher density in the posterior region. The presence of multiple isoforms of locustatachykinin in the midgut and their dose-dependent myotropic activity on midgut muscle preparations suggest a physiological role in gut motility and secretory activity .
科学研究应用
昆虫的个体发育基础
Locustatachykinin I是一种在昆虫中普遍存在的肌肉肽,对它们的发育起着至关重要的作用。Boyan, Williams, & Herbert (2008)的研究揭示了在蝗虫大脑的中央复合体中在个体发育过程中的表达。这种表达始于中期胚胎发育阶段,并与前脑半球中的神经原细胞有关。
生化神经结构
Locustatachykinin I是昆虫大脑中各种神经调节物质的发育表达的一部分。Boyan, Williams, & Herbert (2010)表明它与其他神经调节物质如leucokinin-1和5-羟色胺一起在蝗虫大脑中表达,有助于中央复合体谱系的生化神经结构。
在昆虫体液分泌中的作用
Locustatachykinin I在昆虫体液分泌中起着重要作用。Johard, Coast, Mordue, & Nässel (2003)发现它刺激蝗虫的马尔皮基氏管中的液体分泌,并与Locusta利尿激素在肠道中共定位。
在昆虫大脑中的分布
赵、谢、伯格、沙赫特纳和霍姆伯格(2017年)探讨了昆虫大脑中Locustatachykinin的分布。他们发现它广泛存在于天蛾Heliothis virescens大脑的各个部分,表明它在大脑功能中起着重要作用。
对进食状态和内分泌细胞的影响
昆虫的进食状态影响其内分泌样细胞中Locustatachykinin I的含量。Lange (2001)证明了它在中肠中的含量随着进食状态而变化,表明它在代谢过程中的重要性。
基因组研究中的注释
在基因组研究中,Locustatachykinin I已被注释为对蝗虫中神经肽的更广泛调查的一部分。Clynen, Huybrechts, Verleyen, De Loof, & Schoofs (2006)在飞蝗中鉴定并表征了其前体,突显了它在昆虫基因组学中的重要性。
未来方向
属性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHUTTNZGVKOKQ-LINCNNNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Locustatachykinin I | |
CAS RN |
126985-97-5 | |
| Record name | Locustatachykinin I protein, Locusta migratoria | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




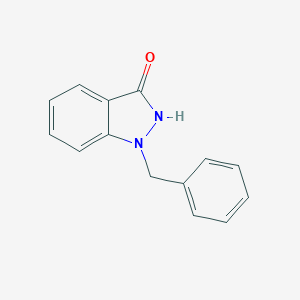
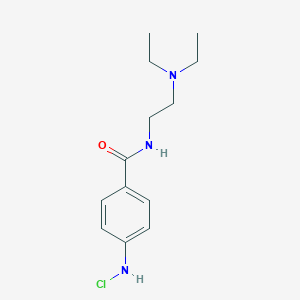
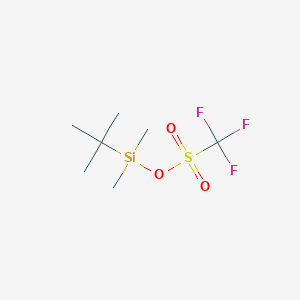
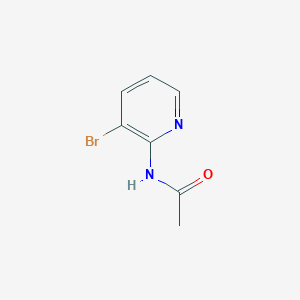
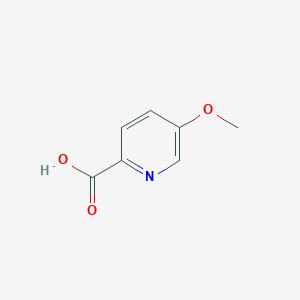

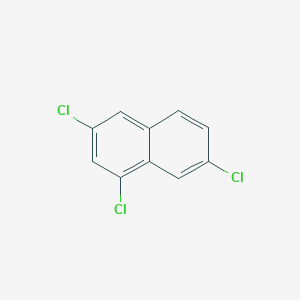
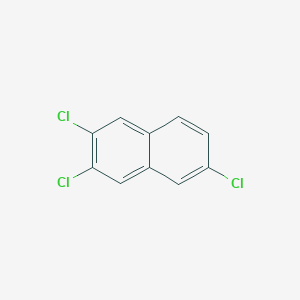
![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)
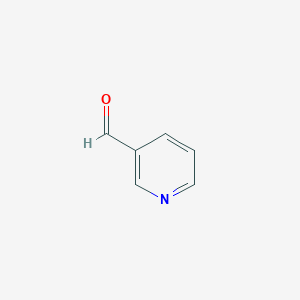
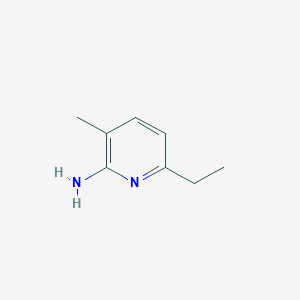
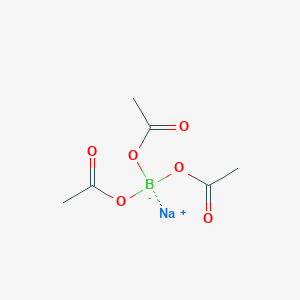
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)